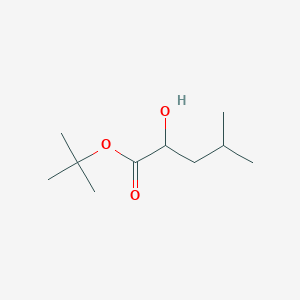

Tert-butyl 2-hydroxy-4-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl ®-2-hydroxy-4-methylpentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-2-hydroxy-4-methylpentanoate typically involves the esterification of ®-2-hydroxy-4-methylpentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-2-hydroxy-4-methylpentanoate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of anhydrous conditions and high-purity reactants is crucial to obtain a high-quality product. Additionally, the reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl ®-2-hydroxy-4-methylpentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group in tert-butyl ®-2-hydroxy-4-methylpentanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: Tert-butyl ®-2-hydroxy-4-methylpentanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the development of enzyme inhibitors.

Medicine: Tert-butyl ®-2-hydroxy-4-methylpentanoate is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

- Tert-butyl ®-2-hydroxy-3-methylbutanoate

- Tert-butyl ®-2-hydroxy-5-methylhexanoate

- Tert-butyl ®-2-hydroxy-4-ethylpentanoate

Uniqueness: Tert-butyl ®-2-hydroxy-4-methylpentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and physical properties. The presence of the tert-butyl group provides steric protection, making it less susceptible to certain reactions compared to its analogs. Additionally, the ®-configuration of the hydroxy group can influence its interaction with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-hydroxy-4-methylpentanoate, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via esterification or transesterification. A standard method involves reacting 2-hydroxy-4-methylpentanoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or boron trifluoride diethyl etherate). Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of acid to tert-butanol). Impurities often arise from incomplete esterification or side reactions like dehydration; purification via fractional distillation or column chromatography is recommended .

Advanced Research Consideration

For enantioselective synthesis, chiral auxiliaries or enzymatic catalysis (e.g., lipases) can be employed. Computational tools like AI-powered retrosynthesis analysis (e.g., Reaxys or Pistachio models) optimize routes by predicting feasible pathways and side reactions. Reaction optimization via Design of Experiments (DoE) can statistically validate factors like solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading to maximize enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

Core characterization methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm ester group formation (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and hydroxyl group retention.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]+ = 203.15 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~3450 cm−1 (OH stretch) and ~1720 cm−1 (ester C=O) .

Advanced Research Consideration

X-ray crystallography can resolve stereochemical configurations, particularly for enantiomers. Dynamic NMR or chiral shift reagents (e.g., Eu(hfc)3) assess enantiomeric purity. For stability studies, hyphenated techniques like LC-MS or GC-MS track degradation products under accelerated aging conditions (e.g., 40°C/75% humidity) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Basic Research Question

The ester group is susceptible to hydrolysis under acidic or basic conditions. Stability studies show:

- pH Sensitivity : Degrades rapidly at pH < 3 or > 10.

- Thermal Stability : Stable at ≤25°C for 6 months; degradation accelerates above 40°C.

Storage recommendations include inert atmospheres (N2) and desiccants (silica gel) to prevent moisture absorption .

Advanced Research Consideration

Kinetic studies using HPLC can quantify degradation rates. Computational models (e.g., Arrhenius plots) predict shelf life under varying temperatures. For lab handling, gloveboxes with humidity control (<10% RH) minimize hydrolytic decomposition during sensitive reactions .

Q. What strategies are employed to resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often stem from:

- Purity Variability : Batch-to-batch differences in enantiomeric purity. Validate via chiral HPLC.

- Assay Conditions : Buffer composition (e.g., phosphate vs. Tris) or cell line variability. Standardize protocols using guidelines like OECD TG 423.

- Metabolic Instability : Use metabolomic profiling (LC-QTOF-MS) to identify active vs. inactive metabolites .

Q. How can computational chemistry aid in designing novel derivatives with enhanced properties?

Advanced Research Question

- Docking Studies : Predict binding affinity to target proteins (e.g., using AutoDock Vina).

- QSAR Models : Relate structural features (e.g., logP, steric bulk) to bioactivity.

- MD Simulations : Assess conformational stability in biological membranes.

Tools like Schrödinger Suite or Gaussian 09 optimize synthetic feasibility and ADMET profiles .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

Advanced Research Question

- Critical Intermediate Tracking : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress.

- DoE Optimization : Screen variables (e.g., catalyst, solvent) via fractional factorial designs.

- Cross-Lab Validation : Share detailed protocols (e.g., reaction quenching steps) via platforms like Zenodo or protocols.io .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream reactions?

Advanced Research Question

The tert-butyl group acts as a protecting group for the hydroxyl moiety, reducing nucleophilic attack but potentially hindering access to reactive sites. Steric parameters (e.g., Tolman cone angle) can be calculated to predict steric effects in catalysis or coupling reactions. Comparative studies with smaller protecting groups (e.g., methyl) reveal trade-offs between stability and reactivity .

Properties

IUPAC Name |

tert-butyl 2-hydroxy-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBSPWXNWZNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.